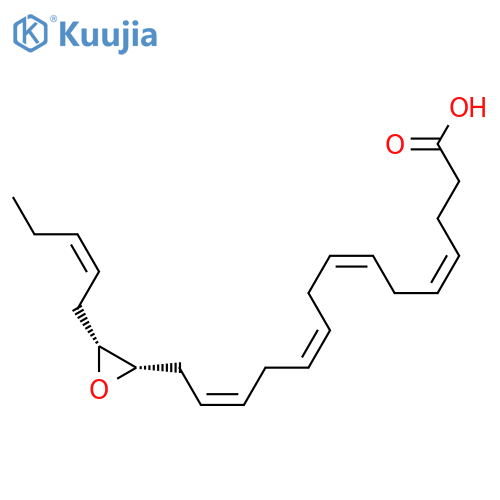Cas no 155073-46-4 ((±)16(17)-EpDPA)

(±)16(17)-EpDPA structure
商品名:(±)16(17)-EpDPA
(±)16(17)-EpDPA 化学的及び物理的性質
名前と識別子
-
- 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]- (9CI)
- 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]-(±)- (ZCI)
- rel-(4Z,7Z,10Z,13Z)-15-[(2R,3S)-3-(2Z)-2-Penten-1-yl-2-oxiranyl]-4,7,10,13-pentadecatetraenoic acid (ACI)
- 16,17-Epoxydocosapentaenoic acid
- cis-16(17)-Epdpe
- (+/-)16(17)-EpDPA
- 155073-46-4
- ( inverted exclamation markA)16(17)-EpDPA
- AKOS040755698
- SR-01000946830-1
- SR-01000946830
- (??)16(17)-EpDPA
- (±)16(17)-EpDPA
-
- インチ: 1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1
- InChIKey: BCTXZWCPBLWCRV-QCAYAECISA-N
- ほほえんだ: C([C@@H]1O[C@@H]1C/C=C\CC)/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
計算された属性
- せいみつぶんしりょう: 344.23514488g/mol
- どういたいしつりょう: 344.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 14
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 5
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 49.8Ų
(±)16(17)-EpDPA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-500ug |
(±)16(17)-EpDPA |
155073-46-4 | 98% | 500ug |
¥7184.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-500 μg |
(±)16(17)-EpDPA |
155073-46-4 | 500μg |
¥7983.00 | 2023-04-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-50 μg |
(±)16(17)-EpDPA |
155073-46-4 | 50μg |
¥953.00 | 2023-04-08 | ||
| Larodan | 12-2205-39-100ug |
16,17-epoxy-4(Z),7(Z),10(Z),13(Z),19(Z)-docosapentaenoic acid |
155073-46-4 | >90% | 100ug |
€192.00 | 2023-09-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-100ug |
(±)16(17)-EpDPA |
155073-46-4 | 98% | 100ug |
¥1678.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-500μg |
(±)16(17)-EpDPA |
155073-46-4 | 500μg |
¥ 7983 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-50μg |
(±)16(17)-EpDPA |
155073-46-4 | 50μg |
¥ 953 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-100 μg |
(±)16(17)-EpDPA |
155073-46-4 | 100μg |
¥1799.00 | 2023-04-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-50ug |
(±)16(17)-EpDPA |
155073-46-4 | 98% | 50ug |
¥888.00 | 2023-09-08 |
(±)16(17)-EpDPA 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
155073-46-4 ((±)16(17)-EpDPA) 関連製品
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
